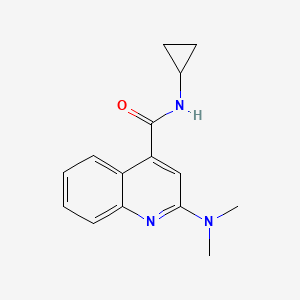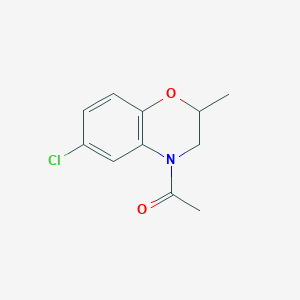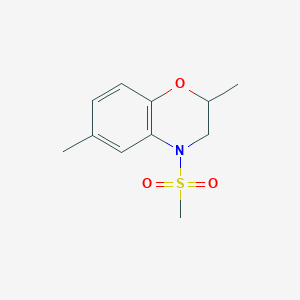
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. CPI-455 belongs to the class of indazole carboxamide compounds that have been shown to have potent anti-cancer properties.
Wirkmechanismus
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. Inhibition of LSD1 by N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide leads to the accumulation of histone methylation marks, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its high potency and specificity for LSD1 inhibition, which makes it a valuable tool for studying the role of LSD1 in cancer biology. However, one limitation of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and other LSD1 inhibitors. One area of interest is the exploration of combination therapies that target multiple epigenetic regulators, as well as other signaling pathways that are dysregulated in cancer. Another potential direction is the development of more potent and selective LSD1 inhibitors that can overcome some of the limitations of current compounds. Finally, there is a need for further studies to elucidate the mechanisms of action of LSD1 inhibitors and to identify biomarkers that can be used to predict patient response to therapy.
Synthesemethoden
The synthesis of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves the reaction of 3-cyclopentyl-1H-indazole-5-carboxylic acid with methylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has also been shown to be effective in reducing tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-6-7-12-11(8-9)13(17-16-12)14(18)15-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQTIVCFDDBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
methanone](/img/structure/B7548902.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)


![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)
![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)